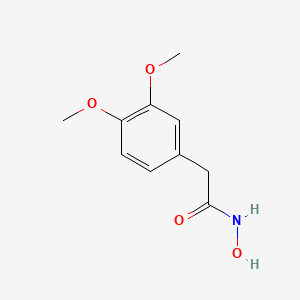

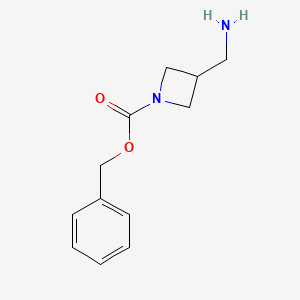

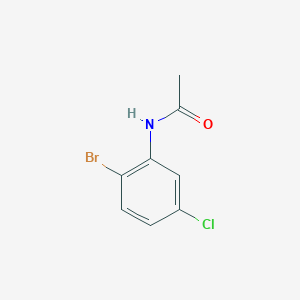

![molecular formula C10H9BrFNO2 B1291306 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 688363-74-8](/img/structure/B1291306.png)

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the benzo[b][1,4]oxazine family. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including medicinal chemistry. The specific compound is characterized by the presence of bromo and fluoro substituents, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazines can be achieved through a three-component, one-pot synthesis method in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium bromide [bmim]Br. This method is advantageous due to its good yields, short reaction times, and the reusability of the ionic liquid . Although the specific synthesis of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is not detailed in the provided papers, it is likely that a similar approach could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazines has been studied using spectral data and theoretical calculations. These compounds are believed to exist predominantly in the keto form. The presence of substituents such as bromo and fluoro groups would influence the electronic distribution within the molecule, potentially affecting its stability and reactivity .

Chemical Reactions Analysis

Benzo[b][1,4]oxazines can undergo various chemical reactions. For instance, they can react with diazomethane and acetic anhydride to form methoxy- and acetoxybenzo[b][1,4]oxazines, respectively. However, the reactivity can differ depending on the position of the substituents and the specific structure of the oxazine ring. For example, benzo[b]cyclohept[e][1,4]oxazin-10(11H)-one, which has a different substitution pattern, was found to exist in a stable, intermolecularly hydrogen-bonded form and did not form acetoxylated or methylated compounds . This suggests that the reactivity of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one would need to be studied to understand its specific chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazines are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromo and fluoro is likely to affect the compound's boiling point, solubility, and stability. The spectral data can provide insights into the electronic transitions within the molecule, which are relevant for understanding its optical properties. Theoretical calculations can also predict the compound's behavior in different chemical environments . However, the specific physical and chemical properties of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one would require empirical data to be fully characterized.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The compound 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, analogous to related benzo[b][1,4]oxazin derivatives, has been investigated for its potential herbicidal activity. Research on similar compounds has demonstrated their efficacy as protoporphyrinogen oxidase inhibitors, a mechanism often leveraged in herbicide design. These compounds, including variations such as flumioxazin and its derivatives, have shown broad-spectrum herbicidal activity and safety for crops when applied at specific developmental stages. Notably, some of these derivatives exhibit commercial levels of herbicidal activity, highlighting their potential for agricultural applications (Mingzhi Huang et al., 2005).

Antimicrobial Properties

Derivatives of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and evaluated for antimicrobial activity. These compounds, featuring various substituents, have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The results suggest that the presence of fluorine atoms significantly enhances the antimicrobial effectiveness of these compounds, providing a basis for the design of new antimicrobial agents (Liang Fang et al., 2011).

Cancer Research

In the realm of cancer research, 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been explored as selective inhibitors of the bromodomain-containing protein 4 (BRD4), a target of interest for the treatment of castration-resistant prostate cancer. These compounds have shown promising in vitro and in vivo activity, inhibiting cell growth and the expression of critical genes involved in prostate cancer progression. Such findings underscore the therapeutic potential of these compounds in cancer treatment strategies (Qiu-ping Xiang et al., 2018).

Platelet Aggregation Inhibition

Further research has delved into the synthesis of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potential inhibitors of platelet aggregation, a crucial factor in the prevention of thrombotic events. Preliminary studies have shown that these compounds can effectively inhibit ADP-induced platelet aggregation, suggesting their potential application in cardiovascular disease management (Xiao Tian et al., 2012).

Eigenschaften

IUPAC Name |

8-bromo-6-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c1-10(2)9(14)13-7-4-5(12)3-6(11)8(7)15-10/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKDSIHOMODMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C(=CC(=C2)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619187 |

Source

|

| Record name | 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

688363-74-8 |

Source

|

| Record name | 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

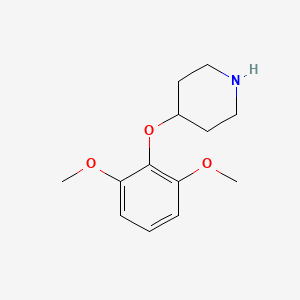

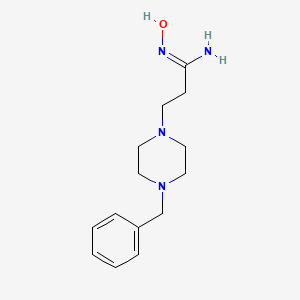

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

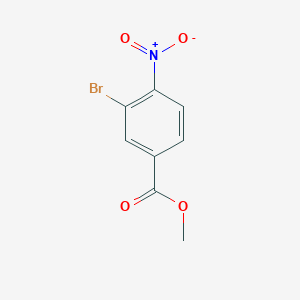

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)